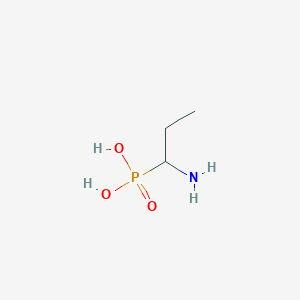

1-Aminopropylphosphonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133879. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-aminopropylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJNDWGTWHHFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864694 |

Source

|

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-23-5 |

Source

|

| Record name | Ampropylfos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-133879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1-aminopropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROPYLFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BDS7L11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Aminopropylphosphonic Acid: Structure, Properties, and Applications

Introduction

1-Aminopropylphosphonic acid is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These molecules are notable as structural bioisosteres of natural α-amino acids, where a tetrahedral phosphonic acid moiety replaces the planar carboxylic acid group.[1][2] This structural mimicry allows them to interact with biological systems, often acting as antagonists or inhibitors of enzymes that process amino acids.[2][3] Their unique physicochemical properties, including strong acidity and potent metal-chelating abilities, further contribute to their broad utility.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in drug discovery and the life sciences.

Part 1: Chemical Structure and Physicochemical Properties

The defining features of this compound are the presence of a chiral center at the α-carbon (C1) and the ionizable amino and phosphonic acid groups. This structure imparts a zwitterionic character in solution, influencing its solubility and intermolecular interactions.

Molecular Structure and Stereochemistry

The IUPAC name for the compound is (1-aminopropyl)phosphonic acid.[5] Its structure consists of a propyl chain with an amino group and a phosphonic acid group both attached to the first carbon atom. This C1 carbon is a stereocenter, meaning this compound exists as a pair of enantiomers: (S)-(+)-(1-aminopropyl)phosphonic acid and (R)-(-)-(1-aminopropyl)phosphonic acid.[6][7] The specific stereoisomer is often critical for biological activity, a crucial consideration in drug development.[8]

In the solid state and in aqueous solution across a wide pH range, the molecule exists predominantly as a zwitterion, with a protonated ammonium group (-NH3+) and a deprotonated phosphonate group (-PO3H- or -PO3^2-).

Physicochemical Data

The physical and chemical properties of this compound are summarized below. These properties are essential for designing experimental protocols, including reaction conditions, formulation, and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀NO₃P | [5][6][9] |

| Molecular Weight | 139.09 g/mol | [6][9][10] |

| CAS Number | 14047-23-5 (Racemate) | [5][11] |

| 98048-99-8 ((S)-(+)-enantiomer) | [6][9] | |

| 98049-00-4 ((R)-(-)-enantiomer) | [7] | |

| Appearance | White crystalline powder | [9] |

| Melting Point | 265-269 °C (lit.) | [6][7][9] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Topological Polar Surface Area | 93.36 Ų | [6] |

| XLogP3 | -3.8 | [6] |

Note: The high melting point is characteristic of compounds with strong intermolecular forces, such as the ionic interactions and hydrogen bonding present in the zwitterionic crystalline lattice.

Part 2: Synthesis of this compound

The synthesis of α-aminophosphonic acids is a well-established field, with several reliable methods available. The choice of synthetic route often depends on the desired scale, stereochemical purity, and available starting materials. A common and versatile approach is a variation of the Kabachnik-Fields reaction, which involves the condensation of an aldehyde, an amine, and a phosphite.

Experimental Protocol: Three-Component Synthesis

This protocol describes a representative synthesis of racemic this compound.[3]

Materials:

-

Propanal

-

Ammonia (e.g., 7N solution in Methanol)

-

Diethyl phosphite

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve propanal (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice bath.

-

Add a solution of ammonia in methanol (1.1 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature. Causality Note: This step forms the reactive propyl-imine intermediate in situ. Low temperature minimizes side reactions of the aldehyde.

-

Phosphite Addition: To the same flask, add diethyl phosphite (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. Causality Note: The phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic carbon of the imine C=N bond.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl (1-aminopropyl)phosphonate.

-

Ester Hydrolysis (Deprotection): Add concentrated HCl (e.g., 6M, excess) to the crude product. Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. Causality Note: This is a critical deprotection step. The strong acidic conditions and high temperature are necessary to hydrolyze the stable phosphonate esters to the final phosphonic acid.[4]

-

Isolation and Purification: Cool the acidic solution to 0-4 °C. The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Further purify the product by recrystallization from a water/ethanol mixture to yield pure this compound as a white crystalline solid.

Part 3: Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl chain. The α-proton (on C1) will appear as a multiplet due to coupling with the neighboring -CH₂- protons and the phosphorus atom. The N-H protons often appear as a broad signal that can exchange with D₂O.[12]

-

¹³C NMR: The spectrum will display three distinct carbon signals. The C1 carbon, being attached to both nitrogen and phosphorus, will be observed in a characteristic region (typically 40-65 ppm) and will show splitting due to C-P coupling.[12]

-

³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. This compound will exhibit a single resonance in the phosphonate region of the spectrum, confirming the presence of the phosphorus center.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.[13] Expect to see:

-

Broad O-H stretching bands from the P-OH groups (2500-3300 cm⁻¹).

-

N-H stretching from the -NH₃⁺ group (around 3000 cm⁻¹).

-

A strong P=O stretching absorption (1150-1250 cm⁻¹).

-

N-H bending vibrations (1500-1650 cm⁻¹).[12]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (139.09 g/mol ).[10] High-resolution mass spectrometry (HRMS) can be used to verify the exact mass and elemental composition (C₃H₁₀NO₃P).[6]

Part 4: Applications in Research and Drug Development

The structural similarity of α-aminophosphonic acids to α-amino acids makes them valuable tools in medicinal chemistry and chemical biology.[1][2] They are frequently explored as enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.

Enzyme Inhibition

As mimics of natural amino acids, these compounds can act as competitive inhibitors for enzymes involved in amino acid metabolism. For example, aminophosphonic acids have been shown to inhibit enzymes like alanine racemase and various proteases.[1][2] The tetrahedral geometry of the phosphonate group is thought to mimic the transition state of peptide bond hydrolysis, making these compounds effective inhibitors of proteases such as HIV protease and renin.[1]

Receptor Modulation

While specific data for this compound is limited, the closely related compound 3-aminopropylphosphonic acid is a known partial agonist of GABA-B receptors and a selective antagonist for GABA-C receptors.[14][15][16] This highlights the potential of the aminophosphonic acid scaffold to interact with neurotransmitter receptors, suggesting that this compound and its derivatives could be valuable probes for neurological research.

Antibacterial Agents

Phosphonopeptides, where an aminophosphonic acid is linked to other amino acids, have been developed as antibacterial agents.[17] These molecules are actively transported into bacterial cells via peptide transporters. Once inside, cellular peptidases cleave the peptide bond, releasing a high concentration of the aminophosphonic acid, which then inhibits essential enzymes involved in bacterial cell wall synthesis, such as alanine racemase.[17] This "Trojan horse" strategy provides a targeted delivery mechanism, enhancing the compound's efficacy.

References

-

(1S)-(+)-(1-Aminopropyl)phosphonic acid - LookChem. Available from: [Link]

-

(1-Aminopropyl)phosphonate | C3H10NO3P | CID 44288334 - PubChem. Available from: [Link]

-

Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC - NIH. Available from: [Link]

-

Synthesis of α-aminophosphonic and α-aminophosphinic acids | Request PDF - ResearchGate. Available from: [Link]

-

The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - MDPI. Available from: [Link]

-

(1s)-(+)-(1-aminopropyl)phosphonic acid - Chongqing Chemdad Co. ,Ltd. Available from: [Link]

-

Aminophosphonic Acids of Potential Medical Importance | Request PDF - ResearchGate. Available from: [Link]

-

Phosphonic acid, [(1S)-1-aminopropyl] - CAS Common Chemistry. Available from: [Link]

-

The Discovery of 3-(N-alkyl)aminopropylphosphonic Acids as Potent S1P Receptor Agonists. Available from: [Link]

-

Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PMC - NIH. Available from: [Link]

-

(1-AMINOPROPYL)PHOSPHONIC ACID - Matrix Fine Chemicals. Available from: [Link]

-

Phosphonic acid: preparation and applications - PMC - NIH. Available from: [Link]

-

3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem. Available from: [Link]

-

Aminophosphonic acid and aminophosphonates of potential medical... - ResearchGate. Available from: [Link]

-

Synthesis, characterization and biological activity of some α-aminophosphonates | Request PDF - ResearchGate. Available from: [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. Available from: [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. Available from: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available from: [Link]

-

Phosphinic acids: current status and potential for drug discovery - PubMed. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

pKa Data Compiled by R. Williams pKa Values. Available from: [Link]

Sources

- 1. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. (1S)-(+)-(1-Aminopropyl)phosphonic acid|lookchem [lookchem.com]

- 7. (1R)-(-)-(1-AMINOPROPYL)PHOSPHONIC ACID | 98049-00-4 [chemicalbook.com]

- 8. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite [mdpi.com]

- 9. (1S)-(+)-(1-AMINOPROPYL)PHOSPHONIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. (1-Aminopropyl)phosphonate | C3H10NO3P | CID 44288334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (1-AMINOPROPYL)PHOSPHONIC ACID | 14047-23-5 [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. echemi.com [echemi.com]

- 15. scbt.com [scbt.com]

- 16. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Aminopropylphosphonic Acid for Laboratory Use

An In-depth Technical Guide for Researchers

Introduction: The Significance of 1-Aminopropylphosphonic Acid

This compound is a phosphonic acid analogue of the proteinogenic amino acid alanine, where the typical carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety.[1][2] This structural modification grants it unique physicochemical and biological properties. As bioisosteres of α-amino acids, these compounds are of significant interest in medicinal chemistry, biochemistry, and agrochemistry.[3][4] Their applications are diverse, ranging from enzyme inhibitors and antibacterial agents to herbicides.[1][5] The tetrahedral geometry of the phosphonate group, compared to the planar carboxylate group, allows these molecules to act as transition-state mimics for peptide hydrolysis, making them potent inhibitors of proteolytic enzymes.[4] This guide provides an in-depth examination of practical synthetic routes for the preparation of this compound in a standard laboratory setting, focusing on methodologies that offer high yields, operational simplicity, and validated outcomes.

Part 1: Core Synthetic Strategies

The synthesis of α-aminophosphonic acids has been extensively studied, leading to several robust methodologies. The most prevalent and accessible approaches for laboratory-scale synthesis are centered around the formation of the critical Carbon-Phosphorus (C-P) bond.

The Kabachnik-Fields (Phospha-Mannich) Reaction

The most widely utilized method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction.[3] This is a one-pot, three-component condensation involving a carbonyl compound, an amine, and a dialkyl phosphite (a >P(O)H species).[5] For the synthesis of this compound, this translates to the reaction of propionaldehyde, an ammonia source, and a dialkyl phosphite like diethyl phosphite.

The reaction mechanism is understood to proceed via one of two primary pathways, depending on the specific reactants and conditions[3]:

-

Route A (Imine Pathway): The aldehyde (propionaldehyde) and amine (ammonia) first condense to form an imine intermediate. The dialkyl phosphite then undergoes nucleophilic addition to the imine's C=N double bond to form the α-aminophosphonate.

-

Route B (Hydroxyphosphonate Pathway): The dialkyl phosphite first adds to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to yield the final product.

The Kabachnik-Fields reaction can be performed without a catalyst, but various catalysts, including Lewis acids like Mg(ClO₄)₂ or metal complexes, are often employed to improve yields and reaction times.[5]

Caption: General mechanism of the Kabachnik-Fields reaction for this compound synthesis.

The Pudovik Reaction

The Pudovik reaction is closely related to the Kabachnik-Fields reaction and involves the direct addition of a dialkyl phosphite to a pre-formed imine.[3] This two-component approach can offer better control and higher purity if the imine is stable and easily prepared. For propionaldehyde, the corresponding imine (propionaldimine) can be generated in situ.

One-Pot Synthesis via Silyl Intermediates

A highly efficient and modern alternative involves a one-pot, three-step procedure utilizing silyl reagents.[6] This method is prized for its high yields (often 73–89%) and straightforward work-up.[6] The process involves:

-

Imine Formation: An aldehyde (propionaldehyde) and an amine are condensed in the presence of a promoter like chlorotrimethylsilane (TMSCl). The TMSCl facilitates the formation of the azomethine (imine) intermediate.

-

Phosphonylation: Tris(trimethylsilyl) phosphite, P(OSiMe₃)₃, is added to the imine. This reagent is highly reactive and adds efficiently to the C=N bond to form a silylated phosphonate intermediate.

-

Hydrolysis: The silyl ester is gently cleaved by adding a methanol-water mixture, which hydrolyzes the silyl groups to yield the final α-aminophosphonic acid. This mild final step avoids the harsh acidic conditions required for traditional ester hydrolysis.

Caption: Workflow for the one-pot synthesis of this compound using silyl intermediates.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Kabachnik-Fields Synthesis of Diethyl 1-Aminopropylphosphonate

This protocol describes the synthesis of the diethyl ester intermediate, which must be subsequently hydrolyzed.

Materials & Reagents:

-

Propionaldehyde

-

Aqueous Ammonia (28-30%)

-

Diethyl phosphite

-

Ethanol

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser and oil bath

Procedure:

-

In a 250 mL round-bottom flask, combine propionaldehyde (0.1 mol) and diethyl phosphite (0.1 mol) in 100 mL of ethanol.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated aqueous ammonia (0.12 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in dichloromethane (100 mL) and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl 1-aminopropylphosphonate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Final Hydrolysis to this compound

The conversion of the phosphonate ester to the final phosphonic acid is a critical step. Two common methods are presented.[7]

Method A: Acidic Hydrolysis [8][9]

-

Place the diethyl 1-aminopropylphosphonate (from Protocol 1) in a round-bottom flask.

-

Add a 6 M solution of hydrochloric acid (HCl) in excess (e.g., 10 equivalents).

-

Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

-

After cooling, remove the water and excess HCl under reduced pressure.

-

The resulting solid is the hydrochloride salt of the aminophosphonic acid. To obtain the free acid (zwitterionic form), dissolve the salt in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 4-5) using a base like pyridine or by using an ion-exchange resin.

-

Alternatively, the free acid can be precipitated by dissolving the hydrochloride salt in hot ethanol or methanol and adding propylene oxide.[8]

-

Collect the precipitated solid by filtration, wash with a cold solvent like acetone, and dry under vacuum.

Method B: McKenna Reaction (Silyl Ester Cleavage) [7][9] This method is milder and often preferred for sensitive substrates.

-

Dissolve the diethyl 1-aminopropylphosphonate in a dry, inert solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add bromotrimethylsilane (TMSBr) (2.5 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Remove the solvent and excess TMSBr in vacuo. This yields the bis(trimethylsilyl) ester intermediate.

-

Carefully add methanol or a methanol/water mixture to the residue. This will cause a vigorous reaction as the silyl esters are hydrolyzed.[6]

-

Stir for 1-2 hours, then remove the solvents under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a water/ethanol mixture.

Caption: Comparative workflow for the hydrolysis of the phosphonate ester to the final acid.

Part 3: Data Summary and Method Comparison

The choice of synthetic route depends on available equipment, desired purity, and scale.

| Feature | Kabachnik-Fields Route | One-Pot Silyl Route |

| Principle | Three-component condensation | Silyl-promoted condensation & hydrolysis |

| Starting Materials | Propionaldehyde, Ammonia, Diethyl Phosphite | Propionaldehyde, Amine, TMSCl, P(OSiMe₃)₃ |

| Typical Yield | Moderate to Good (50-75%) | High (73-89%)[6] |

| Complexity | Moderate; requires separate hydrolysis step | Low; one-pot procedure |

| Final Step | Harsh acidic reflux or McKenna reaction | Mild methanolysis[6] |

| Pros | Uses common, inexpensive reagents | High yield, simple work-up, mild conditions |

| Cons | Can have side reactions; harsh hydrolysis | Requires specialized silyl reagents |

Part 4: Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show a characteristic doublet for the proton on the α-carbon due to coupling with the phosphorus atom (²JH,P ≈ 15–25 Hz).[6]

-

¹³C NMR: Will confirm the carbon skeleton.

-

³¹P NMR: A single peak confirms the presence of the phosphonate group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

Part 5: Safety and Handling

-

Propionaldehyde: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation. Work in a well-ventilated fume hood.

-

Diethyl Phosphite: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

-

Chlorotrimethylsilane (TMSCl) & Bromotrimethylsilane (TMSBr): Highly corrosive and react violently with water, releasing HCl/HBr gas. Must be handled under anhydrous conditions in a fume hood.

-

Concentrated HCl: Highly corrosive. Causes severe burns. Always add acid to water, never the other way around.

Researchers must consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

For routine laboratory synthesis of this compound, the one-pot synthesis via silyl intermediates offers a superior combination of high yield, operational simplicity, and mild reaction conditions.[6] While the traditional Kabachnik-Fields reaction followed by acid hydrolysis remains a viable and cost-effective alternative, it is often more laborious and may result in lower overall yields.[3][5] The final choice of method should be guided by the specific requirements of the research project, including scale, purity needs, and the availability of specialized reagents.

References

-

A. A. Gevorgyan, et al. (2011). A One-Pot, Three-Step Synthesis of α-Aminophosphonic Acids. Synthesis, 2011(13), 2133-2138. Available from: [Link]

-

G. Keglevich. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter. Available from: [Link]

-

F. Palacios, et al. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 24(18), 3379. Available from: [Link]

-

A. M. Maj, et al. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 23(11), 2991. Available from: [Link]

-

D. V. Rybalkin, et al. (2022). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 27(19), 6614. Available from: [Link]

-

G. Keglevich. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(1), 143. Available from: [Link]

-

C. Nájera, et al. (2018). Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. Molecules, 23(12), 3236. Available from: [Link]

-

H. R. Hudson & J. F. Volckman. (2010). The preparation of α-aminopropane phosphonic acid via the catalyzed hydrogenation of dimethyl or diethyl. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(1), 10-16. Available from: [Link]

-

E. D. Naydenova, et al. (2009). Recent synthesis of aminophosphonic acids as potential biological importance. Amino Acids, 38(1), 23-34. Available from: [Link]

-

S. Thiolliere & S. R. Piettre. (2017). Phosphonic acid: preparation and applications. Chemical Society Reviews, 46(21), 6545-6623. Available from: [Link]

-

S. Thiolliere & S. R. Piettre. (2017). Phosphonic acid: preparation and applications. Chemical Society Reviews, 46(21), 6545-6623. Available from: [Link]

Sources

- 1. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 1-Aminopropylphosphonic Acid

Introduction

1-Aminopropylphosphonic acid, a phosphonic analogue of the proteinogenic amino acid L-alanine, stands as a compelling molecule in the fields of medicinal chemistry and drug development. Its structure is a prime example of bio-isosterism, where the planar carboxylic acid moiety of alanine is replaced by a tetrahedral phosphonic acid group (PO₃H₂).[1][2] This substitution confers significant changes in stereochemistry, acidity, and charge distribution, while maintaining the fundamental amino acid scaffold. The result is a molecule that can mimic endogenous amino acids, enabling it to interact with biological targets but often with profoundly different outcomes.

The enhanced stability of the carbon-phosphorus (C-P) bond compared to the phosphate ester bond (C-O-P) makes aminophosphonates resistant to enzymatic hydrolysis by phosphatases, a crucial feature for therapeutic applications.[2][3] This guide provides a comprehensive technical overview of the biological activities of this compound and its derivatives, focusing on its primary mechanisms of action, proven applications, and the experimental methodologies used to validate its function. We will delve into its role as a potent enzyme inhibitor and explore the therapeutic potential that arises from this core activity, providing researchers and drug development professionals with a foundational understanding of this important class of molecules.

Part 1: Mechanism of Action: Transition-State Analogue Inhibition

The most significant biological activity of α-aminophosphonic acids, including this compound, stems from their ability to act as transition-state analogues.[3][4] Many enzymes that catalyze reactions involving amino acids, particularly peptidases and synthetases, proceed through a high-energy tetrahedral intermediate. The phosphonate group, with its stable tetrahedral geometry, is a near-perfect mimic of this transient state.[1][3]

By binding tightly to the enzyme's active site, this compound and its derivatives can act as potent competitive inhibitors, blocking the binding of the natural substrate and halting the catalytic cycle.[5][6] This mechanism is the foundation for their efficacy as antibacterial agents and their broader potential as enzyme-targeting drugs.

Key Enzyme Targets and Therapeutic Implications

-

Bacterial Cell Wall Synthesis Enzymes : The antibacterial properties of this compound derivatives are primarily linked to the inhibition of enzymes essential for peptidoglycan synthesis.

-

Alanine Racemase (Alr) : This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall not found in eukaryotes. Inhibition of Alr starves the bacterium of a critical building block.[7][8]

-

D-alanine:D-alanine Ligase (Ddl) : This enzyme joins two D-alanine molecules, another vital step in peptidoglycan synthesis. Aminophosphonates can inhibit this enzyme, further disrupting the integrity of the cell wall.[7][8]

-

-

Peptidases : As mimics of peptide bond hydrolysis intermediates, these compounds have been studied as inhibitors of various peptidases, such as human and porcine alanine aminopeptidases.[4] This opens avenues for applications in oncology and immune regulation where peptidase activity is often dysregulated.

Part 2: Applications in Drug Discovery and Agriculture

The robust mechanism of enzyme inhibition has positioned this compound and its derivatives as versatile scaffolds for various applications.

Antibacterial Agents

The most developed application is in the creation of novel antibiotics. To overcome the challenge of getting charged molecules across the bacterial cell membrane, this compound is often incorporated into phosphonopeptides. These di- or tri-peptides act as prodrugs, utilizing bacterial peptide transporters (such as Oligopeptide permease, Opp) for active transport into the cell.[8] Once inside, cellular peptidases cleave the peptide bond, releasing the aminophosphonic acid "warhead" in high concentrations to inhibit its target enzymes.[8] This "Trojan horse" strategy enhances potency and selectivity.

Antiproliferative and Antiviral Agents

Derivatives of α-aminophosphonates have demonstrated a wide spectrum of biological activities, including antiproliferative effects against cancer cell lines like A549 (human lung adenocarcinoma), as well as antiviral properties.[7][9][10] The mechanism in these contexts is often related to the inhibition of enzymes crucial for tumor growth or viral replication.

Agrochemicals

Aminophosphonates are also utilized in agriculture as herbicides and plant growth regulators.[9] While distinct from the widely used herbicide glyphosate, whose primary metabolite is aminomethylphosphonic acid (AMPA), other aminophosphonate derivatives leverage similar mechanisms of inhibiting essential amino acid biosynthesis pathways in plants.[11][12]

Part 3: Experimental Methodologies and Data

Validating the biological activity of this compound requires robust and reproducible experimental protocols. As a Senior Application Scientist, I emphasize a self-validating system where each step confirms the integrity of the next.

Experimental Protocol: Enzyme Inhibition Assay

This protocol details a standard workflow for determining the inhibition constant (Kᵢ) of a this compound derivative against a target enzyme, such as a bacterial aminopeptidase.

1. Materials & Reagents:

-

Purified Target Enzyme (e.g., human Alanine Aminopeptidase, hAPN).[4]

-

Test Inhibitor: this compound derivative of known concentration.

-

Substrate: L-Leucine-p-nitroanilide.[4]

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.2.[4]

-

96-well microplate.

-

Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.

2. Step-by-Step Procedure:

-

Enzyme Preparation : Dilute the purified enzyme stock to a working concentration in the assay buffer. The final concentration should yield a linear rate of substrate hydrolysis over 10-15 minutes.

-

Inhibitor Dilution Series : Prepare a serial dilution of the test inhibitor in the assay buffer. This should typically span several orders of magnitude around the expected Kᵢ value.

-

Assay Setup : In the 96-well plate, add the following to each well in triplicate:

-

Assay Buffer.

-

A fixed volume of the enzyme working solution.

-

A fixed volume of the inhibitor dilution (or buffer for the control wells).

-

-

Pre-incubation : Incubate the plate at 37°C for 10-15 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[4]

-

Reaction Initiation : Add a fixed volume of the substrate (L-Leucine-p-nitroanilide) to all wells to start the reaction.

-

Data Acquisition : Immediately place the plate in the spectrophotometer, pre-set to 37°C. Measure the increase in absorbance at 405 nm every 60 seconds for 15-20 minutes. Mechanism: The hydrolysis of the substrate releases p-nitroaniline, a chromophore that absorbs light at 405 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.[4]

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis software (e.g., GraphPad Prism).[4]

-

Quantitative Data Summary

The following table summarizes the inhibitory activity of several phosphonic acid analogues of phenylalanine and homophenylalanine against human (hAPN) and porcine (pAPN) alanine aminopeptidases, demonstrating the structure-activity relationship.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) [µM] |

| (1-amino-2-phenylethyl)phosphonic acid | hAPN | >100[4] |

| 1-amino-3-phenylpropylphosphonic acid | hAPN | 0.81[4] |

| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | 0.48[4] |

| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | hAPN | 0.59[4] |

| 1-amino-3-phenylpropylphosphonic acid | pAPN | 3.5[4] |

| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | pAPN | 1.5[4] |

Insight: The data clearly shows that homophenylalanine analogues (a propyl chain) are significantly more potent inhibitors of hAPN than the direct phenylalanine analogue (an ethyl chain).[4] Furthermore, the addition of fluorine to the phenyl ring enhances inhibitory potential, a common strategy in medicinal chemistry to improve binding affinity.[4]

Conclusion and Future Directions

This compound and its broader family of α-aminophosphonates are powerful molecular tools and therapeutic scaffolds. Their primary biological activity as transition-state analogue inhibitors of key enzymes provides a clear and rational basis for their application in antibacterial, anticancer, and antiviral drug discovery. The ability to incorporate them into phosphonopeptides offers an elegant solution to the challenge of drug delivery, particularly in targeting bacterial pathogens.

Future research should continue to focus on the design of new derivatives with enhanced specificity for their targets to minimize off-target effects. The exploration of their use as inhibitors for a wider range of enzymes involved in metabolic disorders and neurodegenerative diseases represents a promising frontier. As our understanding of enzyme structure and function deepens, the rational design of aminophosphonate-based inhibitors will undoubtedly yield next-generation therapeutics with significant clinical impact.

References

-

ResearchGate. (n.d.). Inhibitors of bacterial enzymes based on 1‐aminophosphonic acid:.... Retrieved from [Link]

-

PubMed. (1990). A potent antagonist of the strychnine insensitive glycine receptor has anticonvulsant properties. Retrieved from [Link]

-

PubMed. (n.d.). Novel alpha-aminophosphonic acids. Design, characterization, and biological activity. Retrieved from [Link]

-

ResearchGate. (2021). Biological Activity of Aminophosphonic Acids and Their Short Peptides. Retrieved from [Link]

-

ResearchGate. (1991). (PDF) Biological Activity of Aminophosphonic Acids. Retrieved from [Link]

-

PubMed. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Retrieved from [Link]

-

Semantic Scholar. (2001). Aminophosphonic and aminophosphinic acids : chemistry and biological activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity of some α-aminophosphonates | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Aminophosphonic acids and derivatives. Synthesis and biological applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminophosphonic Acids of Potential Medical Importance | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications | Request PDF. Retrieved from [Link]

-

PubMed. (2024). Fertilisation of agricultural soils with municipal biosolids: Glyphosate and aminomethylphosphonic acid inputs to Québec field crop soils. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Retrieved from [Link]

-

ICL Growing Solutions. (2024). Why is MKP widely used for foliar applications all over the world?. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Glycine receptor antagonist – Knowledge and References. Retrieved from [Link]

-

Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

-

PubMed. (1988). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Retrieved from [Link]

-

PubMed. (2012). 1-(Fluoroalkylidene)-1,1-bisphosphonic Acids Are Potent and Selective Inhibitors of the Enzymatic Activity of Toxoplasma Gondii Farnesyl Pyrophosphate Synthase. Retrieved from [Link]

-

PubMed. (1988). Glycine reverses antagonism of N-methyl-D-aspartate (NMDA) by 1-hydroxy-3-aminopyrrolidone-2 (HA-966) but not by D-2-amino-5-phosphonovalerate (D-AP5) on rat cortical slices. Retrieved from [Link]

-

YouTube. (2020). Enzyme Inhibition and It's Types. Retrieved from [Link]

-

The Basics of General, Organic, and Biological Chemistry. (n.d.). 18.8 Enzyme Inhibition. Retrieved from [Link]

-

Sinab. (2020). Assessing the Origin of Phosphonic Acid Residues in Organic Vegetable and Fruit Crops: The Biofosf Project Multi-Actor. Retrieved from [Link]

-

Terra Optima. (n.d.). Humic foliar application as sustainable technology for improving the growth, yield, and abiotic stress protection of agricultural. Retrieved from [Link]

-

World Journal of Agricultural Sciences. (n.d.). Effect of Foliar Application of Humic Acid and Different Levels of NPK Fertilization on. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 18.8 Enzyme Inhibition | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells [mdpi.com]

- 11. Aminophosphonic and aminophosphinic acids : chemistry and biological activity | Semantic Scholar [semanticscholar.org]

- 12. Fertilisation of agricultural soils with municipal biosolids: Glyphosate and aminomethylphosphonic acid inputs to Québec field crop soils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of a Bioisostere: An In-depth Technical Guide to the Discovery and History of Aminophosphonic Acids

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Dawn of a New Class of Biomimetics

In the vast and intricate world of biochemistry, the discovery of a novel class of molecules that mimics the fundamental building blocks of life is a rare and transformative event. Such was the case with aminophosphonic acids, compounds that, until the mid-20th century, were virtually unknown to science.[1] Their subsequent emergence from obscurity to a focal point of medicinal and agricultural chemistry is a testament to their remarkable biological activity and therapeutic potential. This guide provides a comprehensive exploration of the discovery and history of aminophosphonic acids, from their serendipitous detection in nature to the sophisticated synthetic strategies now employed in the pursuit of novel therapeutics. As structural analogues of amino acids, their story is one of molecular mimicry, enzyme inhibition, and the ongoing quest to modulate biological processes with precision and efficacy.[1][2]

Part 1: The Seminal Discovery of a Natural Anomaly

The narrative of aminophosphonic acids begins not in a chemist's flask, but in the complex biological milieu of a sheep's rumen. In 1959, a groundbreaking discovery was made by Horiguchi and Kandatsu, who isolated a novel phosphorus-containing compound from ciliated protozoa. This compound, 2-aminoethylphosphonic acid (AEP) , was the first naturally occurring molecule identified with a stable carbon-phosphorus (C-P) bond.[1][3] This was a significant departure from the well-established phosphate esters (P-O-C bonds) that dominate biochemistry. The stability of the C-P bond to chemical and enzymatic hydrolysis immediately signaled the potential for this new class of compounds to act as persistent modulators of biological systems.

The biosynthesis of AEP was later elucidated, revealing a three-step enzymatic pathway starting from the glycolytic intermediate, phosphoenolpyruvate (PEP). This pathway, involving a PEP mutase, phosphonopyruvate decarboxylase, and an AEP transaminase, firmly established aminophosphonic acids as a deliberate product of natural metabolic processes.

Figure 1: Biosynthetic pathway of 2-aminoethylphosphonic acid (AEP).

Part 2: The Art and Evolution of Synthesis: The Kabachnik-Fields Reaction

The discovery of naturally occurring aminophosphonic acids ignited a surge of interest in their synthesis. The ability to create these molecules in the laboratory was paramount to exploring their structure-activity relationships and unlocking their therapeutic potential. In 1952, predating the discovery of AEP, Martin Kabachnik and Ellis Fields independently reported a highly efficient, one-pot, three-component reaction for the synthesis of α-aminophosphonates.[4][5] This reaction, now famously known as the Kabachnik-Fields reaction , brings together an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.

The reaction is believed to proceed primarily through the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite to the imine double bond.[6][7]

Figure 2: General scheme of the Kabachnik-Fields reaction.

Experimental Protocols: A Tale of Two Methodologies

The versatility of the Kabachnik-Fields reaction has led to the development of numerous protocols, from classical solvent-based methods to more modern, environmentally friendly "green" approaches. Below are representative protocols for both.

Protocol 1: Classical Catalyzed Synthesis of α-Aminophosphonates

This protocol describes a general procedure for the synthesis of α-aminophosphonates using a Lewis acid catalyst, which enhances the reaction rate.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Diethyl phosphite (1.0 mmol)

-

Magnesium perchlorate (Mg(ClO₄)₂) (10 mol%)

-

Dichloromethane (CH₂Cl₂) (5 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in dichloromethane (5 mL), add diethyl phosphite (1.0 mmol) and magnesium perchlorate (10 mol%).

-

Stir the reaction mixture at room temperature for 5 minutes to 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure α-aminophosphonate.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of α-Aminophosphonates

This "green" protocol leverages microwave irradiation to accelerate the reaction in the absence of a solvent, significantly reducing reaction times and environmental impact.[6]

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Diethyl phosphite (1.0 mmol)

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100°C for 15-60 minutes.

-

After cooling, the resulting product can often be purified by recrystallization or, if necessary, by silica gel column chromatography.

| Feature | Classical Protocol | Green (Microwave) Protocol |

| Catalyst | Lewis Acid (e.g., Mg(ClO₄)₂) | Often catalyst-free |

| Solvent | Organic solvent (e.g., CH₂Cl₂) | Solvent-free |

| Temperature | Room Temperature | 100°C |

| Reaction Time | 5 minutes - 4 hours | 15 - 60 minutes |

| Work-up | Aqueous work-up and extraction | Direct purification |

| Environmental Impact | Higher (solvent waste) | Lower |

Part 3: Biological Significance and the Quest for Therapeutics

The structural similarity of aminophosphonic acids to their amino acid counterparts is the cornerstone of their biological activity. The tetrahedral phosphonate group mimics the transition state of peptide bond hydrolysis, making them potent inhibitors of various enzymes.[8] This has led to their exploration in a wide range of therapeutic areas.

Enzyme Inhibition: A Central Theme

Aminophosphonic acids have been successfully designed as inhibitors for a multitude of enzymes, including proteases, kinases, and enzymes involved in amino acid metabolism. Their stability to hydrolysis gives them a significant advantage over phosphate-based inhibitors.

Anticancer Applications: Targeting Aberrant Signaling

The potential of aminophosphonates as anticancer agents is an area of intense research.[2] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt pathway.[2]

Perifosine: A Case Study in Akt Inhibition

While technically an alkylphospholipid, Perifosine serves as an excellent example of a phosphorus-containing molecule that targets the PI3K/Akt pathway and has undergone significant clinical investigation.[1][9][10] Perifosine inhibits the translocation of the kinase Akt to the cell membrane by binding to its pleckstrin homology (PH) domain, thereby preventing its activation.[1][10] This leads to the induction of apoptosis in cancer cells. Although Perifosine ultimately failed in Phase III clinical trials for colorectal cancer and multiple myeloma, its development provided invaluable insights into targeting the Akt pathway.[9]

Figure 3: Inhibition of the PI3K/Akt signaling pathway by Perifosine.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-based α-aminophosphonates | HCT-116 (Colon) | 1.35 - 8.41 | [2] |

| Pyrazole-based α-aminophosphonates | HEPG2 (Liver) | 1.82 - 9.12 | [2] |

| Diethyl (aryl/heteroarylamino) (4-(pyridin-2-yl)phenyl)methylphosphonates | MCF-7 (Breast) | 0.98 - 3.45 | [2] |

| Pyrazole-containing aminophosphonates | MCF-7 (Breast) | 4.37 | [11] |

Herbicidal Activity: The Case of Glyphosate

Perhaps the most commercially successful aminophosphonic acid derivative is glyphosate , the active ingredient in the herbicide Roundup®. Its mechanism of action is a classic example of targeted enzyme inhibition. Glyphosate potently and specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[1][3][9][10][12] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms, but is absent in animals, which accounts for its low mammalian toxicity.[3]

Figure 4: Inhibition of the shikimate pathway by glyphosate.

Antiviral and Antibacterial Potential

The ability of aminophosphonates to mimic amino acids and their peptide transition states has also been leveraged in the development of antiviral and antibacterial agents. They have been shown to inhibit key viral enzymes such as HIV protease and also exhibit broad-spectrum antibacterial activity.

Conclusion and Future Perspectives

From their unexpected discovery in nature to their current status as a versatile platform for drug design, aminophosphonic acids have carved a unique and important niche in the chemical and biological sciences. The development of robust synthetic methodologies, most notably the Kabachnik-Fields reaction and its modern variants, has provided chemists with the tools to create a vast array of these compounds. Their proven ability to act as potent and selective enzyme inhibitors continues to drive their investigation in oncology, infectious diseases, and beyond. While the path from a promising lead compound to an approved therapeutic is fraught with challenges, as exemplified by the clinical trial outcomes of Perifosine, the fundamental principle of using aminophosphonic acids as stable bioisosteres of amino acids remains a powerful strategy in drug discovery. The ongoing exploration of their chemical space, coupled with a deeper understanding of their interactions with biological targets, ensures that the story of aminophosphonic acids is far from over. Future research will undoubtedly uncover new therapeutic applications for this remarkable class of molecules.

References

- Horiguchi, M., & Kandatsu, M. (1959). Isolation of 2-Aminoethane Phosphonic Acid from Rumen Protozoa.

- Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual review of biochemistry, 78, 65–94.

- Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-activity relationship. Journal of medicinal chemistry, 46(13), 2641–2655.

- Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264–289.

- Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules (Basel, Switzerland), 17(11), 12821–12835.

- Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide. Pest management science, 64(4), 319–325.

- Richardson, A. D., & Schlegel, H. G. (1993). Perifosine, a novel alkylphospholipid, inhibits protein kinase C-alpha and induces apoptosis in human leukemia cells. International journal of cancer, 55(5), 833–837.

- Hideshima, T., Catley, L., Yasui, H., Ishitsuka, K., Raje, N., Mitsiades, C., ... & Anderson, K. C. (2006). Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells. Blood, 107(10), 4053–4062.

- Momparler, R. L., & Goodman, J. (2010). Perifosine: update on a novel Akt inhibitor. Current oncology reports, 12(2), 89–94.

- Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528–1531.

- Kabachnik, M. I., & Medved, T. Y. (1952). A new method for the synthesis of aminophosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.

- Ranu, B. C., Hajra, A., & Jana, U. (1999). General procedure for the synthesis of α-amino phosphonates from aldehydes and ketones using indium (III) chloride as a catalyst. Organic letters, 1(7), 1141–1143.

- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: its synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(11), 857.

- A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. (2021). Oriental Journal of Chemistry, 37(3), 734-738.

- Keglevich, G., Szekrényi, A., & Sipos, M. (2014). Microwave-assisted Kabachnik–Fields reaction with amino alcohols as the amine component. Molecules, 19(9), 13499-13511.

- Steinrücken, H. C., & Amrhein, N. (1980). The herbicide glyphosate is a potent inhibitor of 5-enolpyruvyl-shikimic acid-3-phosphate synthase.

- Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Molecular basis for the extraordinary potency of the herbicide glyphosate. Proceedings of the National Academy of Sciences, 103(35), 13010-13015.

- The Therapeutic Arsenal of Aminophosphonates: A Technical Guide for Drug Development. (2025). BenchChem.

- Application Notes and Protocols for Aminophosphonate Synthesis via the Kabachnik-Fields Reaction. (2025). BenchChem.

- Perifosine as an Akt Inhibitor: A Technical Guide for Researchers. (2025). BenchChem.

- Perifosine - Potent Akt P

- Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.

- Zhang, H., et al. (2020). Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors. Bioorganic chemistry, 102, 104096.

Sources

- 1. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. massivebio.com [massivebio.com]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kabachnik-Fields Reaction [organic-chemistry.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Perifosine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Aminopropylphosphonic Acid and Its Isomers: Synthesis, Biological Activity, and Analytical Characterization

This guide provides a comprehensive technical overview of 1-aminopropylphosphonic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into the nuances of its isomers, their synthesis, distinct biological activities, and the analytical methodologies crucial for their characterization. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the described methods.

Introduction: The Significance of Aminophosphonates

Aminophosphonic acids are structural analogs of amino acids, where a phosphonic acid moiety ([−P(O)(OH)₂]) replaces the carboxylic acid group. This substitution imparts unique physicochemical and biological properties, making them a focal point in medicinal chemistry and drug discovery. Their ability to mimic natural amino acids allows them to interact with biological targets such as enzymes and receptors, often with high specificity and potency. Among these, this compound and its isomers have emerged as particularly interesting due to their activity at GABA receptors, central to neurotransmission in the central nervous system (CNS).

This guide will specifically address the distinct properties and applications of the key isomers:

-

(1S)-(+)-1-Aminopropylphosphonic acid

-

(1R)-(-)-1-Aminopropylphosphonic acid

-

3-Aminopropylphosphonic acid

Understanding the stereochemistry of these molecules is paramount, as it dictates their biological activity and therapeutic potential.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of each isomer is the bedrock of any scientific investigation. The table below summarizes the key identifiers for the aminopropylphosphonic acid isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1S)-(+)-1-Aminopropylphosphonic acid | 98048-99-8 | C₃H₁₀NO₃P | 139.09 |

| (1R)-(-)-1-Aminopropylphosphonic acid | 98049-00-4 | C₃H₁₀NO₃P | 139.09 |

| 3-Aminopropylphosphonic acid | 13138-35-5 | C₃H₁₀NO₃P | 139.09 |

Synthesis of Aminopropylphosphonic Acid Isomers: Strategies and Methodologies

The synthesis of aminophosphonic acids, particularly in their enantiomerically pure forms, is a critical step in their evaluation as potential therapeutic agents. Various synthetic strategies have been developed, ranging from classical organic reactions to more sophisticated asymmetric approaches.

Enantioselective Synthesis of this compound Stereoisomers

Achieving high enantiomeric purity is crucial for elucidating the specific biological roles of the (S)- and (R)-enantiomers of this compound. Asymmetric synthesis methodologies are therefore of paramount importance. One effective approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

A general strategy for the enantioselective synthesis of α-aminophosphonates involves the addition of a phosphite to a chiral imine or the use of a chiral catalyst in the addition of a phosphite to an achiral imine. For instance, the use of a copper(I)-pybox complex as a catalyst has shown success in the enantioselective synthesis of α-aminopropargylphosphonates, which can be further elaborated to α-aminopropylphosphonates.[1]

Conceptual Workflow for Enantioselective Synthesis:

Caption: Enantioselective synthesis of this compound.

Synthesis of 3-Aminopropylphosphonic Acid

The synthesis of 3-aminopropylphosphonic acid is generally more straightforward as it does not involve the creation of a chiral center. A common method involves the reaction of 3-aminopropanol with phosphorous acid and phosphorus trichloride, followed by hydrolysis. Another approach is the Michaelis-Arbuzov reaction, a versatile method for forming carbon-phosphorus bonds.

A Representative Laboratory-Scale Synthesis Protocol for 3-Aminopropylphosphonic Acid:

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 3-bromopropylamine hydrobromide and triethyl phosphite.

-

Reaction Execution: Heat the mixture with stirring. The reaction is typically exothermic. Maintain the temperature within a controlled range (e.g., 120-140°C) for several hours.

-

Work-up: After the reaction is complete (monitored by TLC or ³¹P NMR), cool the mixture to room temperature.

-

Hydrolysis: Add concentrated hydrochloric acid and reflux the mixture for several hours to hydrolyze the phosphonate ester.

-

Isolation: Cool the solution, which may result in the precipitation of the product. The crude product can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-aminopropylphosphonic acid.

Biological Activity and Mechanism of Action: Targeting the GABAergic System

The primary biological target of aminopropylphosphonic acid isomers is the γ-aminobutyric acid (GABA) type B (GABAB) receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the CNS.[2]

3-Aminopropylphosphonic Acid: A GABAB Receptor Agonist

3-Aminopropylphosphonic acid is a well-characterized partial agonist at GABAB receptors.[3][4] It mimics the action of the endogenous neurotransmitter GABA, but with different potency and efficacy. Its binding to the GABAB receptor activates downstream signaling pathways, leading to neuronal inhibition. For instance, it has been shown to inhibit the binding of the potent GABAB agonist, ³H-baclofen, in rat cerebellar membranes with an IC₅₀ of 1.5 μM.

Stereoselectivity of this compound Isomers

The biological activity of the stereoisomers of this compound is expected to be highly dependent on their absolute configuration, a common phenomenon in pharmacology. While detailed comparative studies on the (S)- and (R)-enantiomers are areas of ongoing research, it is anticipated that one enantiomer will exhibit significantly higher affinity and/or efficacy at the GABAB receptor compared to the other. This stereoselectivity is a critical consideration in drug development, as the inactive or less active enantiomer could contribute to off-target effects or an unfavorable pharmacokinetic profile.

The GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist like 3-aminopropylphosphonic acid initiates a cascade of intracellular events. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Ligand binding to the GABAB1 subunit induces a conformational change that activates the associated G-protein (typically Gαi/o). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors.

Key Downstream Effects of GABAB Receptor Activation:

-

Inhibition of adenylyl cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of K⁺ ions and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits presynaptic VGCCs, which reduces the influx of Ca²⁺ ions and consequently decreases the release of neurotransmitters.

GABAB Receptor Signaling Cascade:

Caption: Downstream signaling of the GABAB receptor.

Experimental Protocols for Analysis and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of aminopropylphosphonic acid isomers. This section provides an overview of key analytical techniques and representative protocols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Protocol for Chiral HPLC Analysis of this compound Enantiomers:

-

Column: A polysaccharide-based chiral stationary phase, such as one derivatized with amylose or cellulose, is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation.

-

Additives: For acidic compounds like aminophosphonic acids, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution. For basic compounds, an amine additive (e.g., diethylamine) may be necessary.

-

Detection: UV detection is commonly used, often at a wavelength around 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered before injection.

-

Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Subsequently, inject the individual enantiomerically pure samples (if available) to confirm peak identity. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Illustrative Chiral HPLC Workflow:

Caption: Workflow for chiral HPLC analysis.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the characterization of phosphorus-containing compounds. It provides valuable information about the chemical environment of the phosphorus atom and can be used for structural elucidation and purity assessment.

Protocol for ³¹P NMR Analysis of Aminopropylphosphonic Acids:

-

Sample Preparation: Dissolve a sufficient amount of the aminopropylphosphonic acid isomer in a deuterated solvent (e.g., D₂O, MeOD). The concentration should be optimized for good signal-to-noise.

-

Instrument Setup:

-

Use a high-field NMR spectrometer.

-

Tune the probe for the ³¹P frequency.

-

Typically, proton decoupling is used to simplify the spectrum and improve sensitivity.

-

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for faster repetition rates.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

-

Number of Scans: This will depend on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).

-

-

Analysis: The chemical shift (δ) of the phosphorus signal is characteristic of the phosphonic acid group and can be used to confirm the presence of the compound. The integration of the peak can be used for quantitative analysis, although care must be taken to ensure full relaxation between pulses for accurate quantification.

Conclusion and Future Perspectives

This compound and its isomers represent a compelling class of compounds with significant potential in drug development, particularly in the modulation of the GABAergic system. This guide has provided a detailed overview of their synthesis, biological activity, and analytical characterization, emphasizing the importance of stereochemistry.

Future research in this area will likely focus on:

-

The development of more efficient and scalable enantioselective synthetic routes.

-

A deeper understanding of the specific pharmacological profiles of the (S)- and (R)-enantiomers of this compound.

-

The design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties for the treatment of neurological and psychiatric disorders.

The methodologies and foundational knowledge presented in this guide are intended to empower researchers and scientists to advance our understanding and application of these promising molecules.

References

-

Drew, C. A., Johnston, G. A., & Weatherby, R. P. (1990). Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists. Neuroscience letters, 113(1), 107–110. [Link]

-

Gys, N., et al. (2021). Experimental and computational insights into the aminopropylphosphonic acid modification of mesoporous TiO2 powder: The role of the amine functionality on the surface interaction and coordination. Applied Surface Science, 566, 150625. [Link]

-

Hills, J. M., Dingsdale, R. A., Parsons, M. E., Dolle, R. E., & Howson, W. (1989). 3-Aminopropylphosphinic acid--a potent, selective GABAB receptor agonist in the guinea-pig ileum and rat anococcygeus muscle. British journal of pharmacology, 97(4), 1292–1296. [Link]

-

Isbell, A. F., Berry, J. P., & Tansey, L. W. (1972). Amino Phosphonic Acids. III. The Synthesis and Properties of 2-Aminoethylphosphonic and 3-Aminopropylphosphonic Acids. The Journal of Organic Chemistry, 37(26), 4399-4401. [Link]

-

Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. The GABAB Receptor, 1-27. [Link]

-

PubChem. (n.d.). 3-Aminopropylphosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-